4-cyclopentylBenzoic acid

Description

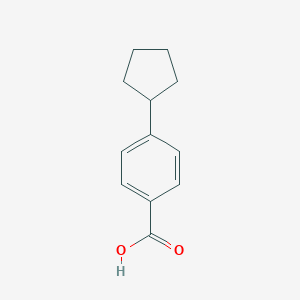

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URANGAMHASGWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556810 | |

| Record name | 4-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19936-22-2 | |

| Record name | 4-Cyclopentylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of 4-Cyclopentylbenzoic Acid

The creation of this compound from basic precursors is dominated by powerful carbon-carbon bond-forming reactions, with palladium catalysis at the forefront.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Approaches)

The Suzuki-Miyaura coupling is a cornerstone for the synthesis of this compound. wikipedia.org This reaction typically involves the cross-coupling of an aryl halide, such as 4-bromobenzoic acid or 4-iodobenzoic acid, with a cyclopentyl-organoboron reagent. wikipedia.org The general reaction proceeds via a catalytic cycle involving a palladium(0) species and requires a base to facilitate the transmetalation step. libretexts.org

The choice of reactants, catalyst, ligand, base, and solvent system significantly influences the reaction's efficiency and yield. For instance, the coupling of 4-halobenzoic acids with cyclopentylboronic acid is a direct route to the target compound. While 4-iodobenzoic acid is generally more reactive than 4-bromobenzoic acid in the rate-determining oxidative addition step, 4-bromobenzoic acid is often used due to its lower cost and wider availability. libretexts.org

Researchers have developed various catalytic systems to optimize this transformation. The use of palladium-on-carbon (Pd/C) as a ligand-free, heterogeneous catalyst offers advantages in terms of cost and catalyst recovery. pku.edu.cn Similarly, palladium acetate (B1210297) in conjunction with bulky phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (Pcy3) has been shown to be effective, with the addition of water sometimes accelerating the reaction. audreyli.com

Table 1: Selected Conditions for Suzuki-Miyaura Synthesis of Benzoic Acid Derivatives

| Aryl Halide | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Citation |

| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD | Na2CO3 | Water/Methanol (B129727) | High | rsc.org |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K2CO3 | Ethanol/Water | High | pku.edu.cn |

| Bromobenzene | Cyclopropylboronic acid | Pd(OAc)2 / Pcy3 | K3PO4 | Toluene (B28343)/Water | 91% | audreyli.com |

| 4-Bromophenol | Phenylboronic acid | Pd-doped glass | Various | Water (Microwave) | High | researchgate.net |

Carbon-Hydrogen (C-H) Functionalization Techniques

More recent synthetic strategies have explored the use of Carbon-Hydrogen (C-H) functionalization, which offers a more atom-economical route by avoiding the pre-functionalization of starting materials (i.e., creating the organoboron reagent). In this approach, a C-H bond on the cyclopentane (B165970) ring is directly coupled with an aryl partner like 4-halobenzoic acid. Palladium catalysts are also central to these transformations, often directed by a specific functional group on one of the substrates to achieve positional selectivity. rsc.org This method represents a significant advancement, streamlining the synthesis by forming the key aryl-alkyl bond in a single, efficient step.

Implementation of Green Chemistry Principles in Reaction Design

Efforts to make the synthesis of this compound and related compounds more environmentally benign have focused on modifying traditional Suzuki-Miyaura protocols. pku.edu.cn Key principles of green chemistry are actively being implemented:

Use of Greener Solvents: Replacing toxic organic solvents like toluene or 1,4-dioxane (B91453) with water, ethanol, or mixtures thereof significantly reduces the environmental impact. pku.edu.cnrsc.org Organoboron compounds often have sufficient water solubility, making aqueous conditions viable. libretexts.org

Catalyst Recyclability: The development of heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or silica, allows for easy separation from the reaction mixture and multiple reuse cycles without a substantial loss of activity. pku.edu.cnjyu.fi This reduces heavy metal waste and lowers costs.

Milder Reaction Conditions: Modern catalysts enable reactions to be performed under milder conditions, such as at room temperature and in the open air, eliminating the need for inert atmospheres and high energy input for heating. pku.edu.cnrsc.org

Synthesis of Structurally Modified Analogues and Precursors of this compound

The core structure of this compound can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies or to create precursors for more complex molecules.

Regioselective Introduction of Additional Substituents for Targeted Property Modulation

The Suzuki-Miyaura coupling is highly tolerant of a wide range of functional groups, allowing for the synthesis of substituted analogues. audreyli.com By starting with a pre-substituted 4-bromobenzoic acid, various functionalities (e.g., fluoro, ketone, ester, nitrile) can be incorporated into the final product. For example, coupling cyclopentylboronic acid with 4-bromo-2-fluorobenzoic acid would yield 2-fluoro-4-cyclopentylbenzoic acid. audreyli.com This approach allows for the systematic modulation of the molecule's electronic and steric properties to fine-tune its biological activity or material characteristics.

Table 2: Tolerance of Suzuki Coupling to Various Functional Groups on Aryl Bromides

| Substituent on Aryl Bromide | Resulting Functionality in Product | Citation |

| Ketone | Ketone | audreyli.com |

| Ester | Ester | audreyli.com |

| Aldehyde | Aldehyde | audreyli.com |

| Amine | Amine | audreyli.com |

| Nitrile | Nitrile | audreyli.com |

| Fluoro | Fluoro | audreyli.com |

| Ether | Ether | audreyli.com |

Esterification and Hydrolysis Processes for Derivative Formation and Prodrug Design

The carboxylic acid group of this compound is a key handle for chemical modification, particularly through esterification. Standard acid-catalyzed esterification, such as the Fischer-Speier method, can be used to convert the acid into its corresponding esters (e.g., methyl 4-cyclopentylbenzoate) by reacting it with an alcohol like methanol in the presence of an acid catalyst. wikipedia.org This process is analogous to the esterification of similar structures like 4-iodobenzoic acid. wikipedia.org

These ester derivatives can serve as important synthetic intermediates or as prodrugs. Prodrugs are inactive forms of a drug that are metabolized in vivo to release the active carboxylic acid. The reverse reaction, hydrolysis, can be readily achieved under basic or acidic conditions to regenerate the parent acid from its ester, which is a crucial step in both synthetic sequences and the mechanism of action for many prodrugs.

Mechanistic Investigations of Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its derivatives is primarily achieved through well-established reaction mechanisms in organic chemistry. Mechanistic investigations have focused on optimizing reaction conditions and understanding the catalytic cycles involved in the key bond-forming steps. The two predominant pathways are the Friedel-Crafts reaction and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

A common synthetic strategy involves the initial formation of a 4-cyclopentyl-substituted benzene (B151609) ring, followed by oxidation of a side chain to the carboxylic acid functionality. Alternatively, the carboxyl group or a precursor can be present on one of the reactants prior to the key carbon-carbon bond formation.

Friedel-Crafts Acylation and Alkylation Routes

The Friedel-Crafts reaction provides a classical and direct method for the introduction of a cyclopentyl or a related acyl group onto a benzene ring. sigmaaldrich.commasterorganicchemistry.com

Friedel-Crafts Acylation:

In this approach, a benzene derivative is acylated with cyclopentanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). xisdxjxsu.asiamt.com The reaction proceeds through the formation of a resonance-stabilized acylium ion. sigmaaldrich.commasterorganicchemistry.com This electrophile then attacks the benzene ring in an electrophilic aromatic substitution reaction. mt.com The resulting 4-cyclopentylphenyl ketone intermediate can then be oxidized to this compound.

The mechanism involves the following key steps:

Formation of the acylium ion through the reaction of cyclopentanecarbonyl chloride with the Lewis acid catalyst. sigmaaldrich.com

Electrophilic attack of the acylium ion on the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex).

Deprotonation of the sigma complex to restore the aromaticity of the ring and yield the ketone product. mt.com

Subsequent oxidation of the ketone, for instance, via a haloform reaction if a methyl ketone is used, or other strong oxidizing agents, to form the final carboxylic acid.

Friedel-Crafts Alkylation:

Alternatively, direct alkylation of benzene with a cyclopentyl halide can be employed. mt.com This reaction also proceeds via electrophilic aromatic substitution, where the Lewis acid activates the alkyl halide to form a carbocation or a carbocation-like species that then attacks the aromatic ring. masterorganicchemistry.commt.com However, this method is often less preferred due to potential issues with polyalkylation and carbocation rearrangements, although the latter is not a concern with a cyclopentyl group. masterorganicchemistry.com The resulting cyclopentylbenzene (B1606350) can then be oxidized to this compound, for example, using potassium permanganate (B83412) (KMnO₄) under acidic conditions. vulcanchem.com

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Product |

| Benzene | Cyclopentanecarbonyl chloride | AlCl₃ | CS₂ | 0 - 5 | 4-Cyclopentylphenyl ketone |

| Toluene | Cyclopentanecarbonyl chloride | FeCl₃ | Dichloromethane | 25 | 2-Methyl-5-cyclopentylphenyl ketone |

Palladium-Catalyzed Suzuki Coupling

Modern synthetic approaches often utilize palladium-catalyzed cross-coupling reactions for the formation of the crucial aryl-cyclopentyl bond, owing to their high functional group tolerance and milder reaction conditions. organic-chemistry.orgwikipedia.org The Suzuki-Miyaura coupling is a prominent example, which involves the reaction of an organoboron compound with an organohalide. wikipedia.orglibretexts.org

For the synthesis of a this compound precursor, this could involve the coupling of a cyclopentylboronic acid with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate) or the coupling of 4-(methoxycarbonyl)phenylboronic acid with a cyclopentyl halide. wikipedia.org

The catalytic cycle of the Suzuki coupling is well-understood and comprises three main steps: libretexts.orgdiva-portal.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (e.g., methyl 4-bromobenzoate) to form a Pd(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron species (e.g., cyclopentylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Table 2: Key Parameters in a Typical Suzuki Coupling Catalytic Cycle

| Step | Palladium Oxidation State | Key Intermediates | Role of Base |

| Oxidative Addition | 0 → +2 | Ar-Pd(II)-X | - |

| Transmetalation | +2 | Ar-Pd(II)-R | Activates boronic acid |

| Reductive Elimination | +2 → 0 | R-Ar | - |

Ar = Aryl group (e.g., 4-(methoxycarbonyl)phenyl), R = Cyclopentyl, X = Halide

The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, influencing the rates of oxidative addition and reductive elimination. libretexts.org Electron-rich and bulky phosphine ligands are often employed to enhance catalytic activity. libretexts.org

Following the coupling reaction, if an ester derivative of benzoic acid was used, a simple hydrolysis step is required to yield the final this compound. uomustansiriyah.edu.iq

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

General Principles and Methodologies in SAR/SPR Analysis of Benzoic Acid Derivatives

The study of benzoic acid derivatives is a cornerstone in medicinal chemistry, with SAR and SPR analyses revealing fundamental principles that govern their biological activity. The lipophilic nature of the substituent on the aromatic ring, for instance, plays a crucial role in the binding of these molecules to target proteins. Generally, substituents that increase the electron density of the carbonyl oxygen can enhance the activity of the compound. pharmacy180.comyoutube.com The position of these substituents is also critical, with ortho and para substitutions often leading to an increase in local anaesthetic properties, while meta substitutions may decrease activity. pharmacy180.com

Electron-donating groups, such as amino, alkylamino, and alkoxyl groups, can increase the electron density in the aromatic ring through both resonance and inductive effects, thereby enhancing biological activity. pharmacy180.com Conversely, electron-withdrawing groups at the ortho position can make the carbonyl group more susceptible to nucleophilic attack. pharmacy180.com Mathematical modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in predicting the biological activities of benzoic acid derivatives, correlating structural features with observed effects. iomcworld.comiomcworld.com These computational approaches, combined with experimental techniques, allow for the rational design of new chemical entities with improved therapeutic profiles. iomcworld.com

SAR of 4-Cyclopentylbenzoic Acid Derivatives in Enzyme Inhibition and Modulation

The this compound scaffold has been a focal point in the development of various enzyme inhibitors. The cyclopentyl group, a bulky and lipophilic moiety, significantly influences the interaction of these compounds with the active sites of their target enzymes.

In the pursuit of potent and orally bioavailable inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), researchers have investigated derivatives of 4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acid. nih.govresearchgate.net While not directly a this compound derivative, the SAR studies on this scaffold provide valuable insights into how modifications of the benzoic acid moiety can impact SGK1 inhibition. A key challenge with these inhibitors is their susceptibility to form glucuronic acid conjugates, leading to poor pharmacokinetic profiles. nih.govresearchgate.net To address this, structural modifications have been explored, such as introducing substituents on the phenyl ring ortho to the carboxylate group. nih.govresearchgate.net These modifications aim to hinder the metabolic process of glucuronidation, thereby improving the in vivo efficacy of the compounds. nih.govresearchgate.net The co-crystal structure of a similar benzoic acid derivative with SGK1 reveals that the inhibitor binds in the ATP-binding site, forming key hydrogen bond interactions with residues in the hinge region, specifically with Asp177 and Ile179. nih.gov

While direct SAR studies on this compound derivatives as CAMKK2 inhibitors are not extensively documented in the provided information, the synthesis of 4-bromo-2-cyclopentylbenzoic acid has been reported as a key step in the development of novel CAMKK2 inhibitors. This suggests that the cyclopentylbenzoic acid moiety is a relevant pharmacophore for targeting this enzyme. The cyclopentyl group likely contributes to the hydrophobic interactions within the kinase's binding pocket, a common feature in the design of kinase inhibitors. Further optimization of this scaffold could lead to the development of potent and selective CAMKK2 inhibitors.

The benzoic acid scaffold has been extensively explored in the design of inhibitors for Protein Kinase CK2, a key target in cancer therapy. jst.go.jpnih.govacs.org SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives have demonstrated that modifications to the benzoic acid ring can significantly impact inhibitory potency. nih.gov For instance, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while enhancing antiproliferative effects. nih.gov Furthermore, replacing the benzene (B151609) ring with azabenzene structures like pyridine (B92270) and pyridazine (B1198779) also resulted in potent CK2 inhibitors. nih.gov In another series of purine-based CK2α inhibitors, 4-(6-carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid was identified as an improved inhibitor. jst.go.jp Molecular modeling studies suggest that the carboxyl group of these benzoic acid derivatives forms an ionic bridge with Lys68 in the ATP binding site of CK2, a crucial interaction for potent inhibition. nih.gov

Table 1: SAR of 4-(Thiazol-5-yl)benzoic Acid Analogs as CK2 Inhibitors

| Compound | Modification on Benzoic Acid Moiety | IC50 (CK2α) (µM) | IC50 (CK2α') (µM) | Antiproliferative Activity (A549, CC50 µM) |

|---|---|---|---|---|

| Parent Compound | Unsubstituted | - | - | >10 |

| Analog 1 | 3-(2-chlorobenzyloxy) | 0.014 | 0.0088 | 1.5 |

| Analog 2 | 3-(2-methoxybenzyloxy) | 0.016 | 0.014 | 3.3 |

| Pyridine Analog | Benzene ring replaced with pyridine | 0.017 | 0.010 | - |

| Pyridazine Analog | Benzene ring replaced with pyridazine | 0.014 | 0.0046 | - |

Data synthesized from a study on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov

Benzoic acid derivatives have emerged as a promising class of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. researchgate.netbenthamdirect.combenthamdirect.comnih.govmatilda.sciencenih.gov SAR studies on uracil-based and xanthine-based benzoic acid derivatives have led to the identification of highly potent inhibitors with low nanomolar to picomolar activity. researchgate.netnih.gov A significant finding is that esterification of the carboxylic acid group, a common prodrug strategy to improve oral bioavailability, did not lead to a significant loss of potency in some series, with the esters adopting a similar binding mode to the parent acids. nih.gov Systematic SAR exploration around the benzoic acid moiety in xanthine (B1682287) derivatives identified a compound with an IC50 value of 0.1 nM for DPP-4, demonstrating a 22-fold improvement in inhibitory activity compared to the lead uracil (B121893) compound. researchgate.net QSAR and molecular docking studies have further elucidated the structural requirements for potent DPP-4 inhibition, highlighting the importance of specific interactions within the enzyme's active site. benthamdirect.combenthamdirect.comnih.govmatilda.science

Table 2: Potency of Xanthine-Benzoic Acid Derivatives as DPP-4 Inhibitors

| Compound | Substitution on Benzoic Acid | IC50 (nM) |

|---|---|---|

| Uracil Lead (1) | - | 2.2 |

| Xanthine Analog (2f) | 5-Cl | 0.1 |

| Alogliptin | - | 4.5 |

Data from a study on xanthine derivatives incorporating benzoic acid moieties. researchgate.net

Novel benzoic acid derivatives have been designed and synthesized as multi-target inhibitors of both Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA), enzymes implicated in the pathology of Alzheimer's disease. nih.gov SAR studies revealed that specific substitutions on the benzoic acid scaffold are crucial for potent dual inhibition. For example, a cyclohexanone-substituted benzoic acid derivative exhibited a KI value of 18.78 ± 0.09 nM against AChE. nih.gov Another derivative with a 2,2-dimethyl-1,3-dioxan-4-one substitution showed a KI of 13.62 ± 0.21 nM against hCA I, while a 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted analog was a potent inhibitor of hCA II with a KI of 33.00 ± 0.29 nM. nih.gov These findings underscore the potential of designing benzoic acid derivatives that can simultaneously modulate multiple targets involved in a disease pathway. nih.gov Other studies have also investigated benzoic acid derivatives as singular inhibitors of AChE nih.govaip.orgresearchgate.netaip.org and CA. tandfonline.comrsc.orgresearchgate.net

Table 3: Multi-target Inhibition by Benzoic Acid Derivatives

| Compound | Substitution | Target Enzyme | KI (nM) |

|---|---|---|---|

| 6e | Cyclohexanone | AChE | 18.78 ± 0.09 |

| 6f | 2,2-dimethyl-1,3-dioxan-4-one | hCA I | 13.62 ± 0.21 |

| 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | hCA II | 33.00 ± 0.29 |

Data from a study on novel multi-target inhibitors. nih.gov

SAR in Antioxidant Activity and Free Radical Scavenging Mechanisms

The structure-activity relationship (SAR) for benzoic acid derivatives in the context of antioxidant activity is well-established, primarily focusing on the influence of hydroxyl and methoxy (B1213986) substituents on the aromatic ring. While direct studies on the antioxidant capacity of this compound are not extensively documented, its activity can be inferred from the general principles governing this class of compounds. The antioxidant action of phenolic compounds, including benzoic acid derivatives, generally proceeds through three main mechanisms: Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). preprints.org The preferred mechanism often depends on the solvent, with HAT being favored in the gas phase and SPLET in polar media. preprints.orgpreprints.org

The antioxidant potential of benzoic acid derivatives is critically dependent on the number and position of substituent groups on the benzene ring. nih.gov The presence of electron-donating groups, particularly hydroxyl (-OH) groups, is crucial for radical scavenging activity. researchgate.net Monohydroxybenzoic derivatives have shown significant antioxidant properties, and the position of the -OH group relative to the carboxyl group is very important; compounds with a hydroxyl group in the ortho or para position tend to show the best activity against superoxide (B77818) radicals. antiox.orgresearchgate.net Dihydroxybenzoic acids, such as 3,5-dihydroxybenzoic acid and gentisic acid, often exhibit powerful antioxidant activities. nih.gov

The substitution pattern significantly impacts efficacy. For instance, studies on various hydroxybenzoic acids have demonstrated clear SAR trends. The presence of multiple hydroxyl groups generally enhances activity, though their relative positions are key. nih.gov Methylation of hydroxyl groups to form methoxy (-OCH3) groups tends to reduce antioxidant efficiency as it decreases the number of active hydrogen-donating groups. nih.gov

In the case of this compound, the substituent at the para position is a non-polar alkyl group. Unlike hydroxyl groups, the cyclopentyl group cannot directly participate in radical scavenging by donating a hydrogen atom. However, as an alkyl group, it has a weak electron-donating effect through induction, which could subtly influence the electronic properties of the benzene ring and the carboxyl group. Furthermore, the cyclopentyl moiety significantly increases the lipophilicity of the molecule compared to benzoic acid or its hydroxylated counterparts. In some contexts, increased lipophilicity has been shown to enhance biological activity, such as antipsoriatic activity in benzoic acid esters, by potentially improving membrane permeability. nih.gov

Interactive Table: Antioxidant Activity of Substituted Benzoic Acid Derivatives (Illustrative Examples)

The primary free radical scavenging mechanisms for phenolic antioxidants involve the donation of a hydrogen atom from a hydroxyl group. preprints.org Since this compound lacks a phenolic hydroxyl group, its intrinsic radical scavenging activity through conventional HAT or SPLET mechanisms is expected to be minimal compared to phenolic acids like gallic acid or protocatechuic acid. preprints.org Its biological effects are more likely related to other mechanisms not directly involving radical scavenging.

Examination of Stereochemistry and Conformational Features on Biological and Chemical Activities

Stereochemistry and conformational flexibility are critical factors that influence the biological activity of molecules by affecting their binding to targets, metabolism, and distribution. nih.govresearchgate.net An analysis of the structural features of this compound provides insight into its potential chemical and biological behavior.

Stereochemistry The this compound molecule, in its ground state, is achiral. It does not possess any stereogenic centers, and therefore, does not exist as enantiomers or diastereomers. The cyclopentyl ring is attached to the para position of the benzene ring, a symmetrical location that precludes the introduction of chirality at that connection point.

Conformational Features Despite being achiral, this compound has significant conformational flexibility that can influence its properties. This flexibility arises from two main sources: the non-planar nature of the cyclopentyl ring and the rotation around the single bond connecting the cyclopentyl and phenyl rings.

Cyclopentyl Ring Conformation: Saturated five-membered rings like cyclopentane (B165970) are not planar. chemistrysteps.com They adopt puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry), which rapidly interconvert. This dynamic puckering of the cyclopentyl group means the molecule is not static but exists as a mixture of rapidly equilibrating conformers.

These conformational features are vital for the molecule's interaction with biological systems, such as enzyme active sites or receptor binding pockets. The ability of the cyclopentyl group to adopt different conformations could allow the molecule to fit into binding sites of varying shapes, potentially influencing its biological activity. The size and conformational flexibility of substituents can play a significant role in determining the stability and reactivity of the molecule as a whole. utdallas.edu While specific studies detailing the conformational landscape of this compound and its direct impact on activity are limited, these general principles of conformational analysis are fundamental to understanding its structure-property relationships. chemistrysteps.com

Mechanistic Biology and Pharmacological Research Paradigms

Elucidation of Molecular Mechanisms of Action for 4-Cyclopentylbenzoic Acid and its Analogs

Currently, there is a notable absence of specific studies detailing the molecular mechanisms of action for this compound. Scientific investigations into how this particular compound exerts its effects at a molecular level, including the identification of its primary biological targets, have not been published. Research on other benzoic acid derivatives suggests a wide range of potential activities, often influenced by the nature of the substituent at the 4-position. For instance, studies on other 4-substituted benzoic acids have explored their electronic effects on biological activities, such as glycine (B1666218) conjugation, which is crucial for their metabolism and excretion. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Studies on Cellular Pathway Modulation and Signal Transduction Implications

There is a lack of published research on the effects of this compound on cellular pathways and its implications for signal transduction. Investigations into how this compound might alter specific signaling cascades, such as those involved in inflammation, cell proliferation, or metabolic regulation, have not been reported. For comparison, other benzoic acid derivatives, like 4-hydroxybenzoic acid, have been shown to influence signaling pathways, for example, by exhibiting estrogen-like effects through the activation of ERα and downstream pathways like ERK and PI3K/AKT. However, the presence of a cyclopentyl group in place of a hydroxyl group would significantly alter the compound's electronic and steric properties, making it impossible to assume similar biological activity without dedicated studies.

Prodrug Strategies and In Vitro Activation Mechanisms for Enhanced Biological Efficacy

The application of prodrug strategies specifically to this compound has not been described in the available scientific literature. The carboxylic acid group present in this compound makes it a candidate for esterification to create prodrugs with potentially improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability. General principles of prodrug design for carboxylic acids are well-established, often involving the formation of esters that can be hydrolyzed by endogenous esterases to release the active drug. Studies on other benzoic acid derivatives have explored this approach to enhance their therapeutic potential, for example, in the treatment of tuberculosis. However, no specific prodrugs of this compound or their in vitro activation mechanisms have been reported.

Due to the limited availability of specific research data for this compound, it is not possible to provide detailed research findings or construct data tables as requested. The scientific community has yet to publish in-depth studies on the mechanistic biology and pharmacological aspects of this particular compound.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., Density Functional Theory Studies)

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule like 4-cyclopentylbenzoic acid. DFT studies on benzoic acid and its derivatives have established reliable methodologies for predicting their behavior. acs.orgnih.gov These calculations provide a detailed picture of the electron distribution, which governs the molecule's geometry, stability, reactivity, and spectroscopic signatures.

For this compound, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(**) to achieve a balance between accuracy and computational cost. nih.gov Such studies can elucidate key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of QM calculations. An MEP map for this compound would visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). The oxygen atoms of the carboxylic acid group are expected to be the most electronegative regions, while the carboxylic proton would be the most electropositive site, highlighting its role as a hydrogen bond donor. nih.govniscpr.res.in

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes of the phenyl ring, cyclopentyl group, and carboxylic acid moiety. researchgate.netmdpi.com

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 Debye | Measures molecular polarity |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Studies involving various benzoic acid derivatives have demonstrated their potential to inhibit enzymes like carbonic anhydrase, protein tyrosine phosphatase 1B, and the SARS-CoV-2 main protease. niscpr.res.innih.govnih.gov

In a hypothetical docking simulation of this compound, the molecule would be placed into the binding site of a selected protein target. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on binding affinity (e.g., in kcal/mol). The this compound molecule possesses distinct features that guide its interactions:

The Carboxylic Acid Group: This group is a potent hydrogen bond donor and acceptor, capable of forming strong electrostatic interactions with polar amino acid residues such as Arginine, Lysine, or Histidine.

The Phenyl Ring: This aromatic core can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

The Cyclopentyl Group: This bulky, non-polar aliphatic group significantly contributes to the molecule's hydrophobicity. It can fit into hydrophobic pockets within the protein's binding site, forming favorable van der Waals interactions and potentially displacing water molecules, which is entropically favorable.

The output of a docking study includes a binding score and a predicted binding pose, which reveals the specific amino acid residues involved in the interaction. For instance, docking against human carbonic anhydrase II could show the carboxylate group coordinating with the active site zinc ion, while the cyclopentyl moiety occupies a nearby hydrophobic pocket. niscpr.res.inniscpr.res.in

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase X | -8.2 | Lys76 | Hydrogen Bond (Carboxylate) |

| Phe145 | π-π Stacking (Phenyl Ring) | ||

| Leu130, Val84 | Hydrophobic (Cyclopentyl Group) |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Binding Site Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

Following a promising docking result for a this compound-protein complex, an MD simulation would be the logical next step. The simulation would be initiated with the docked pose, solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation period of nanoseconds to microseconds, the trajectory of the complex is recorded.

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains stably bound in its initial docked pose or if it shifts or dissociates.

Conformational Flexibility: MD shows how the cyclopentyl ring and the carboxylic acid group of the ligand explore different conformations within the binding site. It also reveals how the protein itself might adapt its shape to better accommodate the ligand (a phenomenon known as induced fit).

Interaction Persistence: The simulation allows for the analysis of the lifetime of specific interactions, such as hydrogen bonds or hydrophobic contacts, identified in the docking pose. This helps to distinguish critical, stable interactions from transient ones.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds.

If this compound were part of a larger series of substituted benzoic acid derivatives tested for a specific biological activity (e.g., antibacterial activity), a QSAR model could be developed. nih.govthieme-connect.com Molecular descriptors would be calculated for each compound in the series, quantifying various aspects of their structure:

Topological Descriptors: Describe atomic connectivity and molecular shape (e.g., Balaban index, Kier shape indices). thieme-connect.com

Electronic Descriptors: Quantify electron distribution (e.g., dipole moment, partial charges on atoms).

Hydrophobic Descriptors: Measure lipophilicity (e.g., LogP). The cyclopentyl group in this compound would give it a significantly higher LogP compared to benzoic acid itself, indicating increased hydrophobicity, a property often crucial for cell membrane permeability and binding to hydrophobic targets. nih.gov

A resulting QSAR equation might look like: Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Such a model would quantify the importance of hydrophobicity, polarity, and size for the observed activity. The model could then be used to predict the activity of other analogs and guide the design of more potent compounds.

In Silico Screening, Virtual Library Design, and Lead Optimization Strategies

The principles of the aforementioned computational techniques converge in the processes of in silico screening and lead optimization. This compound can serve as both a hit from a virtual screen or as a scaffold for building a virtual library of potential drug candidates. Its presence in several patents related to the modulation of enzymes suggests its utility as a building block in drug design. google.comgoogle.comgoogle.com

In Silico Screening: Large compound databases can be computationally screened against a protein target using high-throughput molecular docking. A molecule like this compound might be identified as a "hit" in such a screen.

Virtual Library Design: Based on a hit or a known active scaffold, a virtual library of derivatives can be created. For example, a library could be designed around the this compound core by computationally adding different substituents to the phenyl ring or modifying the cyclopentyl group. This library would then be screened in silico to prioritize the most promising candidates for synthesis and testing.

Lead Optimization: Once a promising "lead" compound is identified, computational methods are used to refine its properties. If this compound were a lead compound, models could be used to suggest modifications to improve potency (stronger binding), selectivity (weaker binding to off-target proteins), or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For example, QSAR models might suggest that increasing the hydrophobicity of the alkyl group could enhance activity, leading to the exploration of cyclohexyl or larger cycloalkyl derivatives.

Advanced Applications in Materials Science and Catalysis

Role as Organic Linkers and Building Blocks in Reticular Materials (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

Reticular chemistry, which involves the linking of molecular building blocks into predetermined network structures, has given rise to important classes of porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgrsc.org The properties of these materials—such as pore size, surface area, and chemical functionality—are directly dictated by the geometry and chemical nature of their constituent organic linkers. rsc.orgnih.gov

Substituted benzoic acids are a foundational class of linkers used in the construction of MOFs. brieflands.comnih.gov The carboxylate group provides a robust coordination site for metal ions or clusters, forming the nodes of the framework. While simple linkers like terephthalic acid are common, the incorporation of different functional groups on the phenyl ring allows for the fine-tuning of the resulting MOF's properties. For instance, mesitylene (B46885) tribenzoic acid has been successfully used to create novel zinc- and cadmium-based MOFs with permanent porosity and high stability. nih.gov Benzoic acid itself is often employed as a "modulator" in MOF synthesis, a substance that competes with the primary linker during crystallization to control crystal growth and reduce defects. researchgate.netacs.org

In this context, 4-cyclopentylbenzoic acid represents a compelling, though less explored, building block for MOF synthesis. Its key features include:

Defined Geometry : As a monofunctional carboxylate, it can act as a terminating ligand, controlling the dimensionality and surface chemistry of a framework. As a conceptual building block, difunctional analogs could be designed.

Hydrophobicity : The aliphatic cyclopentyl group can impart significant hydrophobicity to the pores of a MOF, which could be advantageous for applications involving the selective adsorption of non-polar molecules or for creating a water-repellent environment for catalysis.

Similarly, in the field of COFs, which are constructed entirely from light elements via strong covalent bonds, the choice of building blocks is paramount. rsc.orgnih.gov While many COFs are synthesized from amine and aldehyde linkers to form imine bonds, the principles of reticular chemistry allow for a wide variety of potential monomers. Substituted benzoic acids have been investigated as catalysts in the synthesis of imine-linked COFs, where they facilitate the condensation reaction and can also play a role in the colloidal stabilization of the resulting COF particles. digitellinc.com The use of this compound as a catalyst could influence particle size and morphology due to its steric profile. Its potential as a primary structural linker in novel COF topologies remains an area ripe for exploration, particularly for creating frameworks with saturated, non-aromatic components.

Supramolecular Assembly and Self-Complementary Motifs

The self-assembly of molecules into ordered, non-covalent structures is a cornerstone of supramolecular chemistry and crystal engineering. The predictable and robust nature of the interactions involved is key to designing new materials with tailored properties.

Investigation of Hydrogen Bonding Networks and Crystal Engineering

A defining characteristic of carboxylic acids is their propensity to form strong and directional hydrogen bonds. In the solid state, benzoic acid and its derivatives almost universally form a highly stable, centrosymmetric dimer motif through a pair of O–H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net This recurring and predictable interaction is known as the carboxylic acid homosynthon and is a powerful tool in crystal engineering. researchgate.netscispace.com

Beyond the primary dimer formation, the cyclopentyl groups play a crucial role in directing the three-dimensional crystal architecture. Studies on similar 4-alkoxy and 4-alkylthio benzoic acids reveal that the crystal structures often exhibit segregated packing, with distinct regions or layers composed of the aromatic cores (held by π-stacking) and the aliphatic chains (held by weaker van der Waals forces). researchgate.netrsc.org It is highly probable that this compound would exhibit similar behavior, with the cyclopentyl groups assembling into non-polar domains that interdigitate between layers of hydrogen-bonded aromatic rings. This predictable, layered self-assembly is fundamental to designing materials with anisotropic properties.

Below is a table summarizing the typical hydrogen bond parameters for benzoic acid dimers.

| Interaction | Typical Donor-Acceptor Distance (Å) | Typical Angle (°) | Reference |

| O–H···O | 2.6 - 2.7 | 170 - 180 | nih.gov |

Host-Guest Recognition and Encapsulation Phenomena

The self-assembly of molecules can create well-defined cavities and channels within a crystal lattice, leading to the formation of host-guest inclusion compounds. The bulky, non-planar nature of the cyclopentyl group in this compound makes it an excellent candidate for designing such host frameworks.

A powerful analogy can be found in the supramolecular chemistry of 4-tritylbenzoic acid, which bears a very bulky triphenylmethyl group. This molecule assembles via the standard carboxy dimer synthon to produce a "wheel-and-axle" type structure. rsc.org The large trityl groups act as spacers, preventing dense packing and creating a robust microporous framework. The resulting channels are capable of encapsulating various aromatic solvent molecules, such as xylenes (B1142099) and chlorobenzene, with the size and shape of the guest influencing the host-guest stoichiometry. rsc.org Similarly, host-guest assemblies have been noted for 4-tert-butylbenzoic acid. researchgate.net

Following this principle, the assembly of this compound dimers can be envisioned to form a porous host lattice. The cyclopentyl groups would function as pillars, creating voids capable of encapsulating small guest molecules. The non-polar character of these voids would favor the inclusion of other hydrophobic or aliphatic guests, offering potential applications in separation, storage, or as nanoreactors for solid-state chemistry.

Catalytic Roles of this compound and its Metal Complexes

Beyond its structural roles, this compound and its derivatives can actively participate in or influence catalytic reactions. The carboxylate group can coordinate to metal centers, acting as a ligand, while the cyclopentyl group can tune the steric and electronic environment of the catalyst.

Applications in Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The performance of these reactions is often highly dependent on the choice of ligands and additives. Carboxylic acids and their conjugate bases (carboxylates) frequently play crucial roles in these catalytic cycles. nih.gov

They can function in several ways:

As Ligands : Carboxylates can directly coordinate to the palladium center, influencing its reactivity.

As Proton Shuttles : The acid/base equilibrium can facilitate protonolysis steps or act as a buffer.

As Anionic Activators : In some cases, carboxylate additives are essential for promoting key steps like transmetalation or reductive elimination.

Research has shown that benzoic acid can be an effective additive in palladium-catalyzed C–H activation reactions, with an inverse correlation observed between the pKa of the acid and the reaction's performance. nih.gov In the context of this compound, its electronic properties (influenced by the electron-donating cyclopentyl group) and steric bulk would modulate the behavior of a palladium catalyst. It could be used to stabilize catalytic intermediates or to control access to the metal center, potentially influencing the selectivity of a reaction. While often used as an additive, benzoic acids can also be reactants in palladium-catalyzed decarboxylative couplings, though this involves the loss of the carboxyl group. mdpi.com

The table below outlines common palladium-catalyzed reactions where carboxylic acid additives are often employed.

| Reaction Name | Bond Formed | Role of Carboxylic Acid |

| Suzuki Coupling | C–C | Additive, Base component |

| Heck Reaction | C–C | Ligand, Proton acceptor |

| C–H Activation/Arylation | C–C | Ligand, Proton shuttle |

Iron-Catalyzed C-H Functionalization Methodologies

The direct functionalization of otherwise inert C–H bonds is a major goal in synthetic chemistry, as it allows for more efficient and atom-economical synthesis. mdpi.com A powerful strategy for controlling the position of this functionalization is the use of a directing group—a functional group on the substrate that coordinates to the metal catalyst and brings it into close proximity with a specific C–H bond. researchgate.netsioc-journal.cn

The carboxylic acid group is a highly effective, weakly coordinating directing group for the ortho-functionalization of aromatic rings. researchgate.netacs.org The substrate's carboxylate form coordinates to the metal center, forming a cyclometalated intermediate that positions the catalyst to activate one of the C–H bonds at the ortho position. rsc.org While this chemistry is well-established for precious metals like palladium and ruthenium, there is growing interest in using more earth-abundant and less toxic metals, such as iron. rochester.eduresearchgate.net

This compound is an ideal substrate for this methodology. Using an appropriate iron catalyst, the carboxylate would direct the functionalization to the C–H bonds at positions 3 and 5 of the benzene (B151609) ring. This would enable the direct introduction of new functional groups (e.g., alkyl, aryl, or heteroatom groups) ortho to the carboxylic acid, providing a streamlined route to complex, multi-substituted aromatic compounds. The inherent advantages of using an iron catalyst—low cost, low toxicity, and unique reactivity—make this a particularly promising area for future applications of this compound. rochester.edu

Other Homogeneous and Heterogeneous Catalysis Systems

Despite the structural similarities of this compound to compounds utilized in catalysis, such as other benzoic acid derivatives that can act as ligands for metal catalysts, a comprehensive review of scientific literature reveals a notable absence of specific research detailing its application in either homogeneous or heterogeneous catalysis systems.

Extensive searches for the use of this compound as a catalyst, a ligand in a catalytic complex, or as a structural component in heterogeneous catalysts like metal-organic frameworks (MOFs) have not yielded any specific examples or detailed research findings. While the carboxylate group is a common anchoring point for creating metal complexes, and substituted benzoic acids are frequently employed as ligands to modulate the electronic and steric properties of catalysts, the specific 4-cyclopentyl derivative does not appear to have been a focus of published research in this area to date.

Consequently, there is no available data to populate tables regarding its performance in specific catalytic reactions, such as reaction conditions, catalyst loading, turnover numbers (TON), or turnover frequencies (TOF). The scientific community has yet to explore or report on the potential advantages or specific applications that the cyclopentyl substituent might confer upon a catalytic system. Therefore, a detailed discussion of its role in catalysis, supported by research findings, cannot be provided at this time.

Advanced Analytical and Spectroscopic Characterization Methodologies in Chemical Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, FT-IR, UV-Vis)

Spectroscopic methods are indispensable tools for elucidating the molecular structure of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the connectivity of atoms, functional groups present, and the electronic nature of 4-cyclopentylbenzoic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopentyl group and the aromatic ring, as well as the acidic proton of the carboxylic acid group. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are outlined in the table below. The aromatic protons are expected to appear as two doublets due to ortho- and meta-coupling, characteristic of a 1,4-disubstituted benzene (B151609) ring. The cyclopentyl protons would likely present as multiplets due to their complex spin-spin coupling. The carboxylic acid proton is anticipated to be a broad singlet at a downfield chemical shift, the position of which can be influenced by solvent and concentration.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H |

| Aromatic (ortho to -COOH) | 7.9 - 8.1 | Doublet | 2H |

| Aromatic (ortho to cyclopentyl) | 7.2 - 7.4 | Doublet | 2H |

| Cyclopentyl (methine) | 3.0 - 3.2 | Multiplet | 1H |

| Cyclopentyl (methylene) | 1.5 - 2.1 | Multiplet | 8H |

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the carbons of the cyclopentyl ring. The predicted chemical shifts are summarized in the following table. The carbonyl carbon of the carboxylic acid is characteristically found at a high chemical shift. Due to the symmetry of the 1,4-disubstituted benzene ring, only four signals are expected for the six aromatic carbons.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic (C-COOH) | 128 - 132 |

| Aromatic (C-cyclopentyl) | 145 - 155 |

| Aromatic (CH, ortho to -COOH) | 129 - 131 |

| Aromatic (CH, ortho to cyclopentyl) | 126 - 128 |

| Cyclopentyl (CH) | 45 - 50 |

| Cyclopentyl (CH₂) | 33 - 37 |

| Cyclopentyl (CH₂) | 24 - 28 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H | Stretching | 2500-3300 | Broad, Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H (cyclopentyl) | Stretching | 2850-2960 | Strong |

| Carboxylic Acid C=O | Stretching | 1680-1710 | Strong |

| Aromatic C=C | Stretching | 1600-1620 and 1475-1525 | Medium to Strong |

| C-O | Stretching | 1210-1320 | Strong |

| O-H | Bending (out-of-plane) | 900-960 | Broad, Medium |

| Aromatic C-H | Bending (out-of-plane) | 800-860 | Strong |

The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state. The strong carbonyl (C=O) stretch is also a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorption bands arising from π→π* transitions of the benzene ring. The position and intensity of these bands can be influenced by the solvent polarity. Based on data for benzoic acid and its derivatives, two main absorption bands are anticipated. nih.govresearchgate.net

| Transition | Predicted λmax (nm) | Solvent Effects |

| π→π* (B-band) | ~230 | Relatively insensitive to solvent polarity. |

| π→π* (C-band) | ~270-280 | Can exhibit a blue shift (hypsochromic shift) with increasing solvent polarity. nih.gov |

The presence of the carboxyl and cyclopentyl groups as substituents on the benzene ring will influence the exact position and intensity of these absorption maxima.

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, monitoring the progress of a chemical reaction, and for the isolation of the desired product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in chemical research.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including aromatic carboxylic acids. For this compound, a reversed-phase HPLC method would be the most common approach.

Purity Assessment: A typical HPLC setup for purity assessment would involve a C18 stationary phase column. The mobile phase would likely be a mixture of an aqueous buffer (e.g., water with a small amount of an acid like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.comchromatographyonline.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating this compound from any more or less polar impurities. Detection would typically be performed using a UV detector set at one of the compound's absorption maxima (e.g., ~230 nm or ~275 nm). The purity is determined by the area percentage of the main peak in the chromatogram.

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of the consumption of starting materials and the formation of the product, helping to optimize reaction conditions.

Isolation: Preparative HPLC can be used for the purification and isolation of this compound from a crude reaction mixture. This technique utilizes larger columns and higher flow rates to handle larger sample quantities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Carboxylic acids can be challenging to analyze directly by GC due to their polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column.

Purity Assessment and Reaction Monitoring: To overcome these challenges, this compound would typically be derivatized before GC analysis. A common derivatization method is esterification, for example, by reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the more volatile trimethylsilyl (B98337) ester. colostate.edunih.govnih.govjournalijar.com The derivatized sample would then be injected into a GC system equipped with a non-polar or medium-polarity capillary column (e.g., a DB-5 or HP-5). Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides both retention time data for quantification and mass spectral data for structural confirmation of the compound and any impurities.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

While no specific crystal structure data for this compound has been found in the surveyed literature, the solid-state structures of many other 4-substituted benzoic acids have been determined. nih.govnih.govresearchgate.netucl.ac.uk A consistent feature of these structures is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules.

It is highly probable that this compound would also crystallize in a similar dimeric fashion. The two molecules would be linked by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring.

The cyclopentyl group at the 4-position of the benzene ring can adopt various conformations (e.g., envelope or twist). The specific conformation in the crystal lattice would be influenced by intermolecular packing forces. The planarity of the benzoic acid moiety and the relative orientation of the cyclopentyl ring would be key structural parameters determined from an X-ray crystallographic analysis. Such an analysis would provide unequivocal proof of the molecular structure and offer insights into the intermolecular interactions that govern the crystal packing.

Future Research Directions and Translational Perspectives

Conceptualization and Development of Next-Generation Therapeutic Agents Based on 4-Cyclopentylbenzoic Acid Scaffolds

The this compound framework presents a promising starting point for the design of next-generation therapeutic agents. Its structural rigidity and lipophilic cyclopentyl group can be exploited to enhance binding affinity and selectivity for a variety of biological targets. Future research will likely focus on the strategic functionalization of this scaffold to create derivatives with tailored pharmacological profiles. For instance, the introduction of specific pharmacophores could lead to the development of potent and selective inhibitors of enzymes or modulators of receptors implicated in various diseases.

The exploration of this compound derivatives as potential treatments for metabolic disorders, inflammatory conditions, and certain types of cancer is a particularly promising area. preprints.org The cyclopentyl group can facilitate penetration of cellular membranes, potentially improving the bioavailability of drugs. Moreover, the carboxylic acid group provides a handle for prodrug strategies, which could be employed to optimize pharmacokinetic properties and reduce off-target effects. nih.gov The development of compound libraries based on the this compound scaffold will be crucial for high-throughput screening and the identification of novel bioactive molecules.

Exploration of Novel Catalytic Systems and Processes Employing this compound Derivatives

Beyond its therapeutic potential, this compound and its derivatives are poised to contribute to the advancement of catalysis. The carboxylic acid moiety can act as a Brønsted acid catalyst or as a ligand for metal-based catalysts. Researchers are expected to investigate the utility of these compounds in promoting a range of organic transformations. The steric bulk of the cyclopentyl group could impart unique selectivity in asymmetric catalysis, a critical area in the synthesis of chiral drugs and fine chemicals.

The development of immobilized catalysts based on this compound is another avenue of interest. By anchoring these molecules to solid supports, it may be possible to create robust and recyclable catalytic systems, aligning with the principles of green chemistry. nih.gov Such heterogeneous catalysts would offer significant advantages in terms of ease of separation and reuse, making chemical processes more sustainable and cost-effective. nih.gov Future studies will likely explore the application of these novel catalytic systems in multicomponent reactions and flow chemistry, further expanding their synthetic utility. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Design

Addressing Challenges in Scalable and Sustainable Synthesis for Research Applications

For this compound and its derivatives to be widely utilized in research and development, efficient and scalable synthetic methods are essential. While laboratory-scale syntheses may be established, translating these to larger scales often presents significant challenges. Future research will need to focus on developing robust and cost-effective synthetic routes that are amenable to scale-up. This includes the optimization of reaction conditions, the use of readily available starting materials, and the minimization of purification steps. nih.govresearchgate.net

Furthermore, there is a growing emphasis on the development of sustainable synthetic strategies that align with the principles of green chemistry. wjpmr.comjddhs.com This involves the use of safer solvents, the reduction of waste generation, and the utilization of renewable feedstocks and energy-efficient processes. ijpsjournal.comjptcp.com Biocatalytic and chemoenzymatic approaches, for instance, could offer environmentally benign alternatives to traditional synthetic methods for producing this compound and its derivatives. scielo.br The development of continuous flow processes could also enhance the safety, efficiency, and scalability of the synthesis. rsc.org

Broader Environmental and Sustainability Considerations in Chemical Research and Development

The lifecycle of chemical compounds, from their synthesis to their ultimate disposal, has significant environmental implications. For this compound, as with any chemical entity, a holistic assessment of its environmental footprint is crucial. The manufacturing process of benzoic acid and its derivatives can involve the use of hazardous materials and may generate waste streams that require careful management. nih.gov The persistence and potential toxicity of these compounds in the environment are also important considerations. researchgate.netnih.gov

Future research and development efforts related to this compound must prioritize sustainability. This includes the adoption of green chemistry principles in its synthesis, as previously discussed, to minimize the environmental impact of its production. mdpi.comrsc.org Moreover, understanding the biodegradability and ecotoxicity of this compound and its derivatives is essential to assess their potential environmental risks. mdpi.com The development of "benign by design" molecules, where environmental impact is considered from the initial stages of molecular design, will be a key aspect of responsible chemical innovation.

Q & A

Q. What are the optimal synthetic routes for 4-cyclopentylbenzoic acid, and how can purity be ensured during synthesis?

- Methodological Answer : Begin with Friedel-Crafts alkylation to introduce the cyclopentyl group to benzoic acid derivatives, followed by catalytic hydrogenation or Grignard reactions for functionalization. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and characterization via HPLC (≥98% purity threshold) . Validate intermediates using H/C NMR and FT-IR spectroscopy to confirm structural integrity . Cross-reference synthetic protocols in Reaxys or SciFinder to identify established procedures and compare melting points/literature data .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 260–280 nm) and LC-MS to identify breakdown products. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C) .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) for quantification. Validate the method using spike-and-recovery experiments in plasma or tissue homogenates, with a limit of detection (LOD) ≤ 0.1 µg/mL. For trace analysis, use LC-MS/MS with MRM transitions (e.g., m/z 205 → 161) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution vs. solid-state structures. Perform variable-temperature NMR to detect rotational barriers of the cyclopentyl group. Complement with DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with crystallographic data . Cross-validate using NOESY/ROESY to confirm spatial proximities in solution .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) to determine inhibition type (competitive/non-competitive). Pair with molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites. Validate via site-directed mutagenesis of key residues identified in docking studies . For irreversible inhibition, perform MALDI-TOF mass spectrometry to detect covalent adducts .

Q. How can computational models improve the design of this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer : Apply QSAR models (e.g., using MOE or Schrödinger) to correlate structural features (logP, polar surface area) with bioavailability. Simulate ADMET profiles (SwissADME, pkCSM) to prioritize derivatives with optimal permeability and metabolic stability. Validate predictions using in vitro Caco-2 assays and microsomal stability tests .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism) to calculate EC/IC values. Assess significance via ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, apply machine learning (e.g., random forests) to identify toxicity predictors from omics datasets .

Data Interpretation and Validation

Q. How should researchers address low reproducibility in biological activity assays for this compound?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum batch) and include internal controls (e.g., reference inhibitors). Perform intra- and inter-laboratory validation with blinded samples. Use Cohen’s κ or ICC (intraclass correlation coefficient) to quantify reproducibility; aim for ICC ≥ 0.7 .

Q. What methodologies are recommended for validating novel metabolites of this compound in metabolic studies?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS, ±2 ppm accuracy) with stable isotope labeling (e.g., C-cyclopentyl group) to trace metabolic pathways. Confirm structures using NMR-based metabolite isolation and comparison with synthetic standards .

Literature and Data Sources

- Key Resources :

Avoid non-peer-reviewed sources (e.g., BenchChem) per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.